2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-14(2)15-7-9-16(10-8-15)25-20(28)13-31-23-26-18-11-12-30-21(18)22(29)27(23)19-6-4-3-5-17(19)24/h3-12,14H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREYIHXQJWEVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide , also known by its chemical formula , is a thieno[3,2-d]pyrimidine derivative. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidine core.
- A fluorophenyl group.
- A sulfanyl linkage.
- An acetamide moiety.
These structural elements contribute to its unique chemical properties and potential biological activities.
Biological Activity Overview
Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant biological activities. Key findings regarding the biological activity of this specific compound include:
- Antimicrobial Activity :
- Anticancer Potential :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have investigated the biological activity of thieno[3,2-d]pyrimidine derivatives:
Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial properties of various thieno[3,2-d]pyrimidine derivatives. The results indicated that compounds with similar structures to the target compound exhibited significant activity against Pseudomonas aeruginosa and Staphylococcus aureus . The study reported minimum inhibitory concentrations (MICs) as low as 8 µg/mL for some derivatives .
Study 2: Anticancer Activity
In another study focused on anticancer properties, derivatives of thieno[3,2-d]pyrimidines were tested against several cancer cell lines, including breast and lung cancer cells. The results showed that these compounds could induce apoptosis at concentrations ranging from 10 to 50 µM .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound's biological activity, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity |
|---|---|---|---|
| N-(4-chlorophenethyl)-2-{[4-oxo-3-(phenylethyl)-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | C24H22ClN3O2S2 | Contains a chlorophenethyl group | Moderate |
| N-(2-chloro-4-fluorophenyl)-2-{(3-methyl-thieno[3,2-d]pyrimidin)}acetamide | C22H17ClFN3O2S | Features a chloro substituent | High |
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-thieno[2,3-d]pyrimidines | C12H10N4S | Incorporates a benzimidazole ring | Low |
This table illustrates that while many derivatives possess antimicrobial properties, the specific combination of functional groups in This compound may enhance its efficacy compared to others.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Thieno[3,2-d]pyrimidine derivatives have been studied for their anticancer properties. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has shown promise in targeting specific pathways involved in tumor growth and metastasis .
-
Inhibition of Nucleoside Transporters
- The compound's structural similarity to known nucleoside transporter inhibitors suggests its potential as a modulator of equilibrative nucleoside transporters (ENTs). ENTs play a crucial role in the uptake of nucleosides, which are vital for nucleotide synthesis and cellular metabolism. Inhibiting these transporters can enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .
-
Antimicrobial Properties
- Preliminary studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antibiotics or adjuvants to existing therapies .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the evidence, focusing on structural variations and hypothesized pharmacological implications:
Key Observations:
Electron-Withdrawing Groups :
- The target compound’s 2-fluorophenyl group balances lipophilicity and metabolic stability compared to Analog 1’s 3,5-difluorophenyl (higher lipophilicity) and Analog 2’s 4-chlorophenyl (stronger electron withdrawal) .
- The trifluoromethyl group in Analog 2 may enhance binding to hydrophobic enzyme pockets but risks toxicity .
Acetamide Side Chain :
- The 4-isopropylphenyl group in the target compound likely improves solubility over Analog 1’s dimethoxyphenyl (prone to demethylation) and Analog 2’s trifluoromethylphenyl (highly hydrophobic) .
Biological Activity: Thieno[3,2-d]pyrimidinones (target and Analogs 1–2) are associated with kinase inhibition (e.g., EGFR, VEGFR) due to their structural mimicry of ATP . Analog 3’s azo-hydrazone structure diverges mechanistically, suggesting applications in oxidative stress modulation .
Metabolic Stability :
- Methoxy groups (Analog 1) are metabolically labile, whereas fluorine substituents (target, Analog 4) resist CYP450-mediated oxidation, enhancing half-life .
Research Findings and Data Gaps
- Anticancer Potential: Analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () show anti-exudative activity comparable to diclofenac, suggesting the target compound may share anti-inflammatory properties .
- Structural Refinement: SHELX-based crystallography () confirms the stability of thienopyrimidinone cores but lacks data on the target compound’s conformational dynamics .
- Toxicity Concerns : The trifluoromethyl group in Analog 2 is associated with hepatotoxicity in some studies, necessitating caution in structural optimization .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via nucleophilic substitution or coupling reactions under controlled conditions. For example, similar thienopyrimidinone derivatives are synthesized by reacting fluorinated intermediates with acetamide precursors in polar aprotic solvents like N-methylpyrrolidone (NMP) at 120°C for 16 hours, followed by purification via column chromatography (CH₂Cl₂/MeOH) . Key steps include optimizing stoichiometry and reaction time to improve yields (e.g., ~31% yield reported for analogous compounds) .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses instruments like Bruker APEX2 detectors, with structure solution via SHELXS-97 and refinement via SHELXL-2016. Hydrogen bonding networks and torsion angles are analyzed to confirm molecular geometry . For example, dihedral angles between aromatic rings in related acetamide derivatives range from 65–85°, critical for validating structural integrity .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice inform intermolecular interactions?
Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., N–H···O chains). For related compounds, infinite chains along the [100] axis stabilize the lattice, while weak C–H···O/F interactions contribute to packing density. Tools like PLATON and SHELXL refine these parameters, ensuring accurate modeling of supramolecular architectures .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
Discrepancies may arise from substituent effects on solubility or target binding. Systematic structure-activity relationship (SAR) studies should:
Q. How can synthetic yield be optimized for low-yield reactions?
Apply design of experiments (DoE) to screen variables:
- Catalysts : Transition metals (e.g., Pd/C) for cross-coupling steps.
- Solvents : Test DMF or DMSO for improved solubility.
- Temperature : Microwave-assisted synthesis may reduce reaction time. Statistical tools like response surface methodology (RSM) identify optimal conditions, addressing challenges like the 31% yield reported for analogous reactions .
Q. What computational methods predict binding affinity for target proteins?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with kinases or enzymes. Focus on:
- Sulfanyl-acetamide moiety : Potential hydrogen bonding with catalytic residues.
- Fluorophenyl group : Hydrophobic pocket compatibility. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Notes
- Crystallography : Always cross-validate SHELXL-refined structures with PLATON’s ADDSYM to detect missed symmetry .
- SAR Studies : Use high-performance liquid chromatography (HPLC) to confirm purity (>95%) before bioassays .
- Data Analysis : Employ Bayesian statistics to quantify uncertainty in conflicting bioactivity datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
